Calcium;4-oxopent-2-en-2-olate;hydrate

Overview

Description

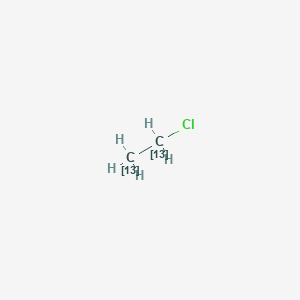

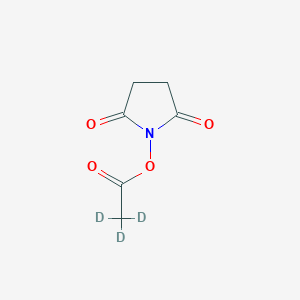

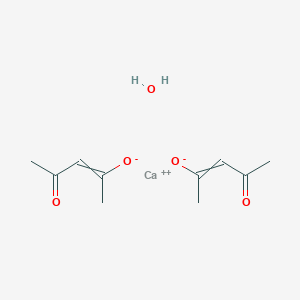

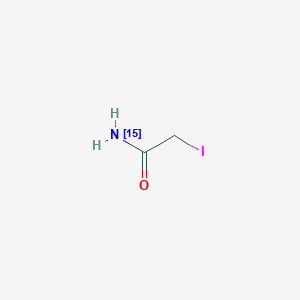

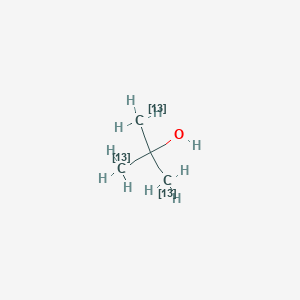

Calcium;4-oxopent-2-en-2-olate;hydrate, also known as Calcium 2,4-pentanedionate xhydrate, is a compound with the molecular formula C10H16CaO5 . It is also referred to by other names such as CALCIUM 2,4-PENTANEDIONATE HYDRATE and Calcium 2,4-pentanedionate dihydrate .

Molecular Structure Analysis

The molecular structure of this compound consists of two 4-oxopent-2-en-2-olate anions, a calcium cation, and a water molecule . The IUPAC name for this compound is calcium; (Z)-4-oxopent-2-en-2-olate;hydrate .Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 81.3 Ų .Scientific Research Applications

Hydration Structure of Calcium Ion : The study by Jalilehvand et al. (2001) examined the structure of hydrated calcium(II) ion in aqueous solutions using spectroscopy and molecular dynamics methods. They observed a broad distribution of Ca-O bond distances, indicating a complex hydration structure. This research contributes to our understanding of calcium ion's hydration in various environments (Jalilehvand et al., 2001).

Crystal Structure of Calcium Sulfate Hemi-Hydrate : Christensen et al. (2010) discovered a new crystal structure of calcium sulfate hemi-hydrates. The structure, solved using powder neutron diffraction, contributes to the knowledge of calcium sulfate hydrates, which have significant industrial applications (Christensen et al., 2010).

Hydration of Calcium Oxide Surface : Manzano et al. (2012) used a reactive force field to study the hydration of the calcium oxide surface, important in catalysis applications such as CO2 sequestration. They found that water dissociates rapidly on calcium oxide surfaces, leading to structural rearrangements and influencing catalytic performance (Manzano et al., 2012).

Review on Calcium Sulfate Hydrates : A review by Hand (1997) covers various calcium sulfate hydrates, including dihydrate, hemihydrate, and anhydrous phases. This comprehensive overview is essential for understanding the properties and applications of these hydrates in different environments (Hand, 1997).

Gypsum Crystallization from Calcium Sulphate Hemi-hydrate : Singh and Middendorf (2007) reviewed the hydration of calcium sulphate hemihydrate leading to gypsum crystallization. This study provides insights into the properties and hydration characteristics of calcium sulfate compounds (Singh & Middendorf, 2007).

Effects of Calcium Chloride on Hydration : Juenger et al. (2005) investigated the impact of calcium chloride on the hydration of tricalcium silicate. They found that calcium chloride accelerates the formation of calcium silicate hydrate with a specific microstructure, which is crucial for understanding cement hydration (Juenger et al., 2005).

Calcium Hydroxide Reaction with Feldspars : A study by Aardt and Visser (1978) explored the reaction between calcium hydroxide and alumina-containing minerals in concrete aggregates. This research sheds light on the chemical reactions involved in concrete making (Aardt & Visser, 1978).

Safety and Hazards

The safety data sheet for a similar compound, CALCIUM ACETYLACETONATE HYDRATE99.95%, suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted in this case .

properties

IUPAC Name |

calcium;4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWBMKQRYMOKA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)